1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine
CAS No.:
Cat. No.: VC14627572
Molecular Formula: C18H20BrClN2
Molecular Weight: 379.7 g/mol
* For research use only. Not for human or veterinary use.
![1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine -](/images/structure/VC14627572.png)
Specification
Molecular Formula | C18H20BrClN2 |
---|---|
Molecular Weight | 379.7 g/mol |
IUPAC Name | 1-[(4-bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine |
Standard InChI | InChI=1S/C18H20BrClN2/c19-17-7-5-15(6-8-17)13-21-9-11-22(12-10-21)14-16-3-1-2-4-18(16)20/h1-8H,9-14H2 |
Standard InChI Key | NHUZATBMEAQUNZ-UHFFFAOYSA-N |
Canonical SMILES | C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC=CC=C3Cl |
Introduction
Structural Characterization
1-[(4-Bromophenyl)methyl]-4-[(2-chlorophenyl)methyl]piperazine is a disubstituted piperazine derivative featuring a six-membered nitrogen-containing ring. The molecule has two aromatic substituents: a 4-bromophenyl group attached at the 1-position and a 2-chlorophenyl group at the 4-position. This dual substitution pattern creates a complex stereochemical profile and electronic environment, distinguishing it from simpler mono-substituted analogs.
Key Structural Features
Feature | Description |
---|---|
Piperazine core | Six-membered ring with two nitrogen atoms at 1 and 4 positions |
Substituents | 4-Bromophenyl (position 1), 2-chlorophenyl (position 4) |
Molecular formula | C₁₅H₁₃BrClN₂ |
Molecular weight | 338.6 g/mol |
The bromine and chlorine atoms introduce distinct electronic effects: bromine’s inductive withdrawal and chlorine’s electron-withdrawing resonance. These substituents modulate the compound’s reactivity and potential biological interactions.
Comparative Cytotoxicity (Related Compounds)
Compound | IC₅₀ (HepG2, MCF-7, HCT-116) | Reference |
---|---|---|
1-(4-Chlorobenzhydryl)piperazine | 8–12 μM | |
1-(2-Chlorophenyl)methyl-4-(2-fluorophenyl)methylpiperazine | 5–15 μM |
Structural Analogues and Comparative Analysis
The compound’s novelty lies in its halogen substitution pattern. Below is a comparison with key analogues:
Research Gaps and Future Directions
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